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Compound of Interest

Compound Name: 1,3-Diethyl 2-oxopropanedioate

Cat. No.: B1194521 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-
diethyl 2-oxopropanedioate, a key biochemical reagent. This document is intended for

researchers, scientists, and professionals in the field of drug development, offering a

centralized resource for its analytical characterization.

Molecular Structure and Properties
1,3-Diethyl 2-oxopropanedioate, also known as diethyl mesoxalate or diethyl ketomalonate,

is an organic compound with the chemical formula C₇H₁₀O₅. It is characterized by a central

ketone group flanked by two ethyl ester functionalities. This unique structure gives rise to

distinct spectroscopic signatures that are crucial for its identification and characterization.

Physical Properties:
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Property Value

Molecular Weight 174.15 g/mol

Appearance Clear yellow to yellow-green liquid

Boiling Point 210 °C

Melting Point -30 °C

Density 1.119 g/cm³ at 20 °C

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,3-diethyl 2-
oxopropanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (300 MHz, CDCl₃)[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

4.39 Quartet (q) 6.0 4H -O-CH₂-CH₃

1.36 Triplet (t) 6.0 6H -O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data (300 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Assignment

178.2 C=O (Ketone)

160.2 C=O (Ester)

63.5 -O-CH₂-CH₃

13.9 -O-CH₂-CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight.

GC-MS (EI) Data[1]

m/z Interpretation

174 [M]⁺ (Molecular Ion)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While

specific peak values from a single source are not enumerated, the expected characteristic

absorptions based on the molecule's functional groups are as follows:

Wavenumber (cm⁻¹) Functional Group

~1750-1735 C=O Stretch (Ester)

~1725-1705 C=O Stretch (Ketone)

~1250-1000 C-O Stretch

~3000-2850 C-H Stretch (Alkyl)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectroscopic data

for 1,3-diethyl 2-oxopropanedioate.

NMR Spectroscopy
A sample of 1,3-diethyl 2-oxopropanedioate (typically 5-25 mg) is dissolved in approximately

0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer. For ¹H NMR, 8 to

16 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) is

necessary due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5

seconds to ensure accurate integration of quaternary carbons.

Mass Spectrometry
A dilute solution of 1,3-diethyl 2-oxopropanedioate is prepared in a volatile organic solvent

such as methanol or ethyl acetate. The sample is then introduced into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for separation and subsequent ionization. Electron

ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Infrared (IR) Spectroscopy
For a liquid sample like 1,3-diethyl 2-oxopropanedioate, the IR spectrum can be obtained

using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is

placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the

liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR

spectroscopy.

Visualizations
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the structure of 1,3-diethyl 2-oxopropanedioate and the

correlation of its different atoms to the expected spectroscopic signals.

Caption: Correlation of atoms in 1,3-diethyl 2-oxopropanedioate with their NMR signals.

Experimental Workflow
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The diagram below outlines the general experimental workflow for the spectroscopic analysis of

a chemical compound.

General Spectroscopic Analysis Workflow

Sample Preparation
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NMR Spectroscopy
(¹H, ¹³C)
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Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1194521#spectroscopic-analysis-of-1-3-diethyl-2-
oxopropanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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